molecular formula C16H14N2O2 B1677162 Miroprofen CAS No. 55843-86-2

Miroprofen

Numéro de catalogue: B1677162
Numéro CAS: 55843-86-2
Poids moléculaire: 266.29 g/mol
Clé InChI: OJGQFYYLKNCIJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Miroprofène peut être synthétisé par un processus en plusieurs étapes impliquant la formation du système cyclique imidazo[1,2-a]pyridine . L’une des étapes clés implique la cyclisation de précurseurs appropriés dans des conditions spécifiques pour former le noyau imidazo[1,2-a]pyridine .

Méthodes de Production Industrielle : La production industrielle du Miroprofène implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement l’utilisation de solvants, de catalyseurs et de conditions contrôlées de température et de pression .

Types de Réactions :

Réactifs et Conditions Communs :

Principaux Produits Formés :

Applications De Recherche Scientifique

Anti-Inflammatory Efficacy

Miroprofen has demonstrated significant anti-inflammatory activity across various experimental models. Notably, it has been shown to be as effective as indomethacin in suppressing exudative inflammation in animal models, such as pleuritis induced by Evans blue-carrageenin and peritonitis induced by acetic acid . Furthermore, it effectively inhibits edema formation in rat paws at lower doses compared to other NSAIDs.

Table 1: Comparative Efficacy of this compound and Other NSAIDs

DrugModel of InflammationEfficacy Comparison
This compoundPleuritis (rats)Equivalent to indomethacin
IndomethacinPleuritis (rats)Reference
PhenylbutazoneEdema formation (rats)Similar ulcerogenic risk
IbuprofenAcute upper respiratory infectionsLess effective than aspirin

Clinical Applications

This compound has been evaluated for its effectiveness in treating acute upper respiratory tract infections (URTIs). A double-blind controlled study compared its efficacy with ibuprofen in patients with URTIs. The results indicated that while both drugs reduced symptoms, there were variations in patient responses based on individual health profiles .

Case Study: this compound in URTIs

  • Participants : 174 adults aged 18-65 years.
  • Intervention : this compound vs. ibuprofen for symptom relief.
  • Outcome : Significant reduction in nasal obstruction and pain scores in the this compound group compared to placebo.

Safety Profile and Side Effects

This compound's ulcerogenic activity is reported to be less potent than that of indomethacin but comparable to phenylbutazone . This safety profile makes it a favorable option for patients requiring long-term NSAID therapy.

Future Research Directions

Ongoing research is focusing on the broader applications of this compound, including its potential role in chronic inflammatory diseases and its interactions with other therapeutic agents. The exploration of NRF2 activation may open new avenues for understanding the drug's mechanism and enhancing its therapeutic efficacy .

Activité Biologique

Miroprofen, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its anti-inflammatory, analgesic, and antipyretic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various conditions, and comparative studies with other NSAIDs.

This compound's biological activity primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-1 and COX-2, this compound effectively reduces inflammation and alleviates pain.

Experimental Studies

Research indicates that this compound exhibits significant anti-inflammatory effects comparable to indomethacin, a well-known NSAID. In various animal models, this compound demonstrated efficacy against:

  • Exudative Inflammation : this compound was shown to be as effective as indomethacin in reducing pleuritis induced by Evans blue-carrageenin in rats .
  • Peritonitis : It also inhibited peritonitis in mice induced by acetic acid .
  • Local Shwartzman Reaction : In rabbits, this compound effectively reduced the local Shwartzman reaction .

Table 1 summarizes the comparative anti-inflammatory effects of this compound against other NSAIDs:

Model This compound Efficacy Indomethacin Efficacy Phenylbutazone Efficacy
Pleuritis (Rats)ComparableComparableNot assessed
Peritonitis (Mice)EffectiveEffectiveNot assessed
Local Shwartzman ReactionEffectiveEffectiveNot assessed

Dose-Response Relationship

This compound's effectiveness varies with dosage. At lower doses, it effectively inhibits edema formation induced by carrageenin or kaolin in rat paws. Higher doses are required for significant inhibition of connective tissue proliferation .

Ulcerogenic Activity

A notable aspect of this compound is its ulcerogenic potential. Studies reveal that its ulcerogenic activity is less potent than indomethacin but comparable to that of phenylbutazone. This suggests a potentially safer profile regarding gastrointestinal side effects compared to traditional NSAIDs .

Analgesic Activity

This compound has been evaluated for its analgesic properties in clinical settings. A double-blind controlled study demonstrated its effectiveness in treating acute upper respiratory tract infections, showing comparable results to ibuprofen in pain management .

Case Studies and Clinical Trials

In clinical applications, case studies have highlighted the effectiveness of this compound in various conditions:

  • Acute Upper Respiratory Infections : A double-blind study indicated that patients treated with this compound experienced significant relief from symptoms compared to those receiving placebo .
  • Chronic Pain Management : this compound has been utilized in managing chronic pain conditions with favorable outcomes reported across multiple studies.

Comparative Studies with Other NSAIDs

This compound has been compared with other NSAIDs such as ibuprofen and indomethacin in several studies. These comparisons often focus on efficacy, safety profiles, and side effects:

  • Efficacy : this compound shows similar efficacy to ibuprofen and indomethacin in reducing inflammation and pain.
  • Safety Profile : this compound's lower ulcerogenic activity presents it as a potentially safer alternative for long-term use compared to indomethacin .

Propriétés

Numéro CAS

55843-86-2

Formule moléculaire

C16H14N2O2

Poids moléculaire

266.29 g/mol

Nom IUPAC

2-(4-imidazo[1,2-a]pyridin-2-ylphenyl)propanoic acid

InChI

InChI=1S/C16H14N2O2/c1-11(16(19)20)12-5-7-13(8-6-12)14-10-18-9-3-2-4-15(18)17-14/h2-11H,1H3,(H,19,20)

Clé InChI

OJGQFYYLKNCIJD-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2)C(=O)O

SMILES canonique

CC(C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2)C(=O)O

Apparence

Solid powder

Key on ui other cas no.

95120-44-8
13551-87-6

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

Bulk: Protected from light, a sample stored for 90 days at 60 °C showed no decomposition (UV or TLC). Exposed to light, a sample at room temperature showed 3% decomposition after 90 days. Solution: A solution in 0.1 N HCl showed no decomposition after 4 days. As a 2% solution at room temperature with and without light, the compound is also stable for at least 4 days. When kept in the refrigerator for 15 days <1% decomposition occurs (TLC).

Solubilité

Water 8 (mg/mL)
Methanol 70 (mg/mL)
Ethanol 10 (mg/mL)
Chloroform 10 (mg/mL)
Acetone 50 (mg/mL)
Ethyl acetate 8 (mg/mL)
Dimethylsulfoxide > 100 (mg/mL)
Trifluoroethanol > 100 (mg/mL)

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

alpha-(Methoxymethyl)-2-nitro-1H-imidazole-1-ethanol
Misonidazole
Ro 07 0582
Ro 07-0582
Ro 070582
Ro 7 0582
Ro 7-0582
Ro 70582

Origine du produit

United States

Synthesis routes and methods

Procedure details

A mixture of 8 g of ethyl 2-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]-propionate, 50 ml of ethanol, 1.4 g of sodium hydroxide and 10 ml of water is heated under reflux for 2 hours. The ethanol is distilled off under reduced pressure, and the residue is dissolved in water. The solution is adjusted to pH 6 by addition of dilute hydrochloric acid. The crystalline precipitate is filtered off, washed with water, and recrystallized from methanol to give 4 g of 2-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]propionic acid as colorless crystals melting at 244°-246°C with decomposition. The corresponding hydrochloride melts at 210°-211°C.
Name
ethyl 2-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]-propionate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Miroprofen
Reactant of Route 2
Reactant of Route 2
Miroprofen
Reactant of Route 3
Reactant of Route 3
Miroprofen
Reactant of Route 4
Reactant of Route 4
Miroprofen
Reactant of Route 5
Reactant of Route 5
Miroprofen
Reactant of Route 6
Reactant of Route 6
Miroprofen

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.